molecular formula C13H16ClN3S B3035081 5-butyl-4-(4-chlorobenzyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione CAS No. 299417-39-3

5-butyl-4-(4-chlorobenzyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione

Cat. No.: B3035081
CAS No.: 299417-39-3
M. Wt: 281.8 g/mol
InChI Key: YJAPOVLCWSXABC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-butyl-4-(4-chlorobenzyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione is a chemical compound belonging to the class of 1,2,4-triazoles These compounds are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-butyl-4-(4-chlorobenzyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione typically involves the cyclization of appropriate hydrazine derivatives with carbon disulfide and subsequent alkylation. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as potassium hydroxide or sodium ethoxide. The reaction is usually carried out under reflux conditions to ensure complete cyclization and formation of the triazole ring.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to enhance the efficiency and yield of the reaction. The use of automated systems allows for precise control over reaction parameters, leading to consistent product quality. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

5-butyl-4-(4-chlorobenzyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione undergoes various chemical reactions, including:

    Oxidation: The sulfur atom in the triazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form corresponding dihydro derivatives.

    Substitution: The chlorobenzyl group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydro derivatives.

    Substitution: Various substituted triazole derivatives depending on the nucleophile used.

Scientific Research Applications

5-butyl-4-(4-chlorobenzyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential antimicrobial and antifungal properties.

    Medicine: Investigated for its potential as an anti-inflammatory and anticancer agent.

    Industry: Utilized in the development of agrochemicals and pesticides due to its biological activity.

Mechanism of Action

The mechanism of action of 5-butyl-4-(4-chlorobenzyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as antimicrobial or anticancer activity. The exact molecular pathways involved depend on the specific application and target enzyme.

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-chlorobenzyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione
  • 5-butyl-2,4-dihydro-3H-1,2,4-triazole-3-thione
  • 4-(4-chlorobenzyl)-5-methyl-2,4-dihydro-3H-1,2,4-triazole-3-thione

Uniqueness

5-butyl-4-(4-chlorobenzyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione is unique due to the presence of both a butyl chain and a chlorobenzyl group. This combination imparts distinct physicochemical properties and biological activities, making it a valuable compound for various applications. Its structural features allow for diverse chemical modifications, leading to the development of new derivatives with enhanced properties.

Biological Activity

5-butyl-4-(4-chlorobenzyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione (CAS No. 299417-39-3) is a member of the 1,2,4-triazole family, known for its diverse biological activities. This compound is notable for its unique structure, which combines a butyl chain and a chlorobenzyl group, contributing to its distinct physicochemical properties and biological effects. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and anti-inflammatory properties.

The compound features a triazole ring that enhances its solubility and interaction with biological targets. Its synthesis typically involves the cyclization of hydrazine derivatives with carbon disulfide, followed by alkylation under reflux conditions using solvents such as ethanol or methanol. The resulting compound has been characterized for various applications in medicinal chemistry.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties:

  • Mechanism of Action : The compound inhibits specific enzymes by binding to their active sites, which disrupts essential biological processes in microorganisms.
  • Efficacy : Studies have shown that derivatives of 1,2,4-triazoles possess antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MIC) for these compounds can be lower than those of standard antibiotics like vancomycin .
Microorganism MIC (µM) Reference
Staphylococcus aureus0.125
Escherichia coli0.25

Anticancer Activity

The anticancer potential of this compound has also been explored:

  • Cell Line Studies : In vitro studies demonstrated that the compound exhibits cytotoxicity against various cancer cell lines. For instance, it showed promising results against colon cancer cells (HT-29), with IC50 values indicating significant antiproliferative effects .
  • Mechanism : The triazole moiety interacts with tubulin's ATP-binding site, which is crucial for cell division. This interaction leads to cell cycle arrest and apoptosis in cancer cells .

Anti-inflammatory Properties

The anti-inflammatory effects of this compound have been documented:

  • Inflammatory Models : The compound has been tested in animal models for its ability to reduce inflammation markers. It demonstrated a reduction in edema and inflammatory cytokines when administered in appropriate doses .

Case Studies and Research Findings

Several studies have highlighted the biological activities of this compound:

  • Antimicrobial Screening : A study involving various triazole derivatives reported that compounds similar to this compound exhibited enhanced antibacterial properties compared to traditional antibiotics .
  • Anticancer Evaluation : Research involving molecular docking simulations suggested that the compound binds effectively to tubulin proteins involved in cancer cell proliferation .
  • Inflammation Reduction : Experimental models indicated that the compound could significantly lower inflammatory responses in induced models of arthritis and other inflammatory conditions .

Properties

IUPAC Name

3-butyl-4-[(4-chlorophenyl)methyl]-1H-1,2,4-triazole-5-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16ClN3S/c1-2-3-4-12-15-16-13(18)17(12)9-10-5-7-11(14)8-6-10/h5-8H,2-4,9H2,1H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJAPOVLCWSXABC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=NNC(=S)N1CC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16ClN3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101148276
Record name 5-Butyl-4-[(4-chlorophenyl)methyl]-2,4-dihydro-3H-1,2,4-triazole-3-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101148276
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

281.80 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

299417-39-3
Record name 5-Butyl-4-[(4-chlorophenyl)methyl]-2,4-dihydro-3H-1,2,4-triazole-3-thione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=299417-39-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Butyl-4-[(4-chlorophenyl)methyl]-2,4-dihydro-3H-1,2,4-triazole-3-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101148276
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-butyl-4-(4-chlorobenzyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione
Reactant of Route 2
Reactant of Route 2
5-butyl-4-(4-chlorobenzyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione
Reactant of Route 3
5-butyl-4-(4-chlorobenzyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione
Reactant of Route 4
5-butyl-4-(4-chlorobenzyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione
Reactant of Route 5
5-butyl-4-(4-chlorobenzyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione
Reactant of Route 6
Reactant of Route 6
5-butyl-4-(4-chlorobenzyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.